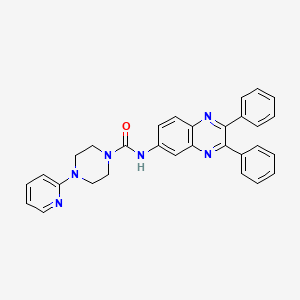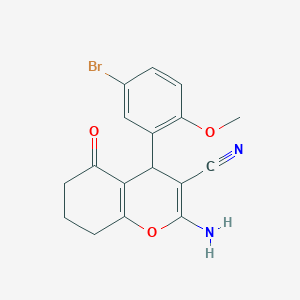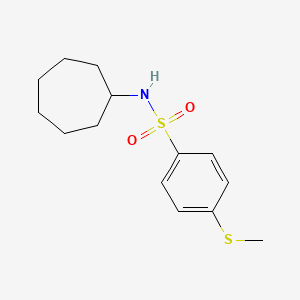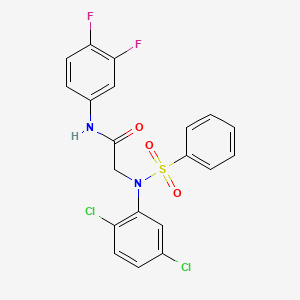
N-(2,3-diphenyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-diphenyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide, also known as DPQ, is a chemical compound that has been widely studied for its potential applications in scientific research.
作用机制
N-(2,3-diphenyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide acts as an ATP-competitive inhibitor of DNA-PK, binding to the ATP-binding site of the protein and preventing its activity. This inhibition can lead to the accumulation of DNA damage and subsequent cell death, making N-(2,3-diphenyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide a potential anti-cancer agent.
Biochemical and Physiological Effects:
N-(2,3-diphenyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the growth and proliferation of cancer cells. In addition, N-(2,3-diphenyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to enhance the effectiveness of radiation therapy in cancer treatment.
实验室实验的优点和局限性
One major advantage of N-(2,3-diphenyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is its selectivity for DNA-PK, making it a useful tool for studying the function of this protein complex. However, N-(2,3-diphenyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide can also inhibit other kinases, which can lead to off-target effects. In addition, the use of N-(2,3-diphenyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide in lab experiments can be limited by its low solubility and potential toxicity.
未来方向
There are several potential future directions for the use of N-(2,3-diphenyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide in scientific research. One area of interest is the development of more potent and selective inhibitors of DNA-PK, which could have greater therapeutic potential in cancer treatment. In addition, N-(2,3-diphenyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide could be used in combination with other drugs or therapies to enhance their effectiveness. Finally, further studies are needed to better understand the mechanism of action of N-(2,3-diphenyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide and its potential applications in other biological processes.
合成方法
N-(2,3-diphenyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide can be synthesized through a multi-step process involving the reaction of quinoxaline-6-carboxylic acid, 2-aminopyridine, and 1-(2,3-diphenylpiperazin-4-yl)ethanone in the presence of a coupling reagent. The resulting product is then purified through column chromatography to obtain N-(2,3-diphenyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide in its pure form.
科学研究应用
N-(2,3-diphenyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been widely used in scientific research as a tool to study the function of DNA-dependent protein kinase (DNA-PK), a protein complex involved in DNA repair and other cellular processes. N-(2,3-diphenyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to inhibit the activity of DNA-PK, which can be useful in studying the role of DNA-PK in various biological processes.
属性
IUPAC Name |
N-(2,3-diphenylquinoxalin-6-yl)-4-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N6O/c37-30(36-19-17-35(18-20-36)27-13-7-8-16-31-27)32-24-14-15-25-26(21-24)34-29(23-11-5-2-6-12-23)28(33-25)22-9-3-1-4-10-22/h1-16,21H,17-20H2,(H,32,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMLKALQYUKDEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B5117170.png)
![1-ethoxy-3-[4-(4-iodophenoxy)butoxy]benzene](/img/structure/B5117178.png)
![(2-bromo-4,5-dimethoxybenzyl)[2-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B5117186.png)
![N-(7-methyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)acetamide](/img/structure/B5117195.png)


![3-(4-methoxybenzyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117210.png)
![5-[4-(2-naphthylmethoxy)benzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5117213.png)
![3-{[(2-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5117217.png)
![5-{3-bromo-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117222.png)
![6-amino-4-(4-hydroxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5117236.png)
![3-(3,4-dimethoxyphenyl)-3-[(4-iodophenyl)amino]-1-(4-methylphenyl)-1-propanone](/img/structure/B5117247.png)

